molecular formula C5H5IN2 B1382970 4-Iodo-6-methylpyrimidine CAS No. 1378865-35-0

4-Iodo-6-methylpyrimidine

Cat. No.: B1382970
CAS No.: 1378865-35-0
M. Wt: 220.01 g/mol
InChI Key: GHNXXBPTGLYEML-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpyrimidine: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids (cytosine, thymine, and uracil) and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyrimidine typically involves the iodination of 6-methylpyrimidine. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrimidine ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Iodo-6-methylpyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, it is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound to understand the behavior of nucleic acid analogs .

Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for antiviral, anticancer, and antimicrobial activities .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in its biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Chloro-6-methylpyrimidine
  • 4-Bromo-6-methylpyrimidine
  • 4-Fluoro-6-methylpyrimidine

Comparison: 4-Iodo-6-methylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions compared to its chloro, bromo, and fluoro counterparts. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s biological activity and interactions with molecular targets .

Properties

IUPAC Name

4-iodo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNXXBPTGLYEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378865-35-0
Record name 4-iodo-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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